molecular formula C17H16N6OS B2524910 N-(2-(6-((氰基甲基)硫代)-[1,2,4]三唑并[4,3-b]哒嗪-3-基)乙基)-4-甲基苯甲酰胺 CAS No. 872995-39-6

N-(2-(6-((氰基甲基)硫代)-[1,2,4]三唑并[4,3-b]哒嗪-3-基)乙基)-4-甲基苯甲酰胺

货号 B2524910
CAS 编号: 872995-39-6
分子量: 352.42
InChI 键: QQVFITPFCYUSHG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(2-(6-((cyanomethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a derivative of triazolo[4,3-b]pyridazinone, a heterocyclic compound that has been the subject of various synthetic studies due to its potential biological activities. The core structure of triazolo[4,3-b]pyridazinone is known to be a versatile scaffold for the development of pharmacologically active compounds, as evidenced by research into their antioxidant abilities and cytotoxic properties against cancer cells .

Synthesis Analysis

The synthesis of related triazolo[4,3-b]pyridazinone derivatives typically involves multi-step reactions, including alkylation and 1,3-dipolar cycloaddition processes. For instance, N-substituted pyridazinones and triazolo[4,3-b]pyridazinones have been synthesized through the alkylation of pyridazin-3-one with nitrile imines, followed by 1,3-dipolar cycloaddition . The regioselectivity of these reactions is crucial and is often confirmed by NMR spectroscopy and X-ray diffraction .

Molecular Structure Analysis

The molecular structure of triazolo[4,3-b]pyridazinone derivatives is characterized by the presence of a triazolo ring fused to a pyridazinone moiety. The regioselectivity and peri-selectivity of the cycloaddition reactions that form these compounds are important for determining the final structure, which can be elucidated using NMR spectroscopy and sometimes crystallographic studies .

Chemical Reactions Analysis

The chemical reactivity of triazolo[4,3-b]pyridazinone derivatives is influenced by the functional groups attached to the core structure. For example, the presence of a cyanomethylthio group could potentially participate in further chemical transformations, such as nucleophilic substitution reactions or addition reactions, due to the presence of a good leaving group (cyanide) and an electrophilic sulfur atom .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(2-(6-((cyanomethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide are not detailed in the provided papers, related compounds have been shown to possess significant biological activities. For example, some derivatives exhibit antioxidant abilities, with certain compounds outperforming known antioxidants like ascorbic acid in DPPH and FRAP assays . Additionally, other derivatives have been evaluated for their cytotoxic antitumor properties, indicating potential applications in cancer therapy .

科学研究应用

杂环化合物的合成表征

已合成并表征了一系列包含1,2,4-三唑和噻二唑环等元素的杂环化合物,表明其在医药和有机化学领域具有多种结构和功能应用的潜力。6-吡啶-3-基双[1,2,4]-三唑并[3,4-b:4',3'-d][1,3,4]噻二唑-3(2H)-硫酮等化合物已被合成,展示了这些杂环骨架的多功能性(El‐Sayed 等人,2008)

新型合成技术

已采用先进技术合成具有潜在药学意义的化合物。例如,使用涉及干燥二氯甲烷 (DCM) 的方法合成了一种新型化合物,并通过 XRD 技术确认,为创建具有显着药物潜力的化合物提供了结构化方法(Hamdi Hamid Sallam 等人,2021)

抗氧化特性

某些合成的衍生物已表现出显着的抗氧化能力,与已知的抗氧化剂如抗坏血酸和 BHT 相当或优异,表明它们在治疗应用中或作为补充剂以防止氧化应激的潜力(Shakir 等人,2017)

生物和抗菌活性

抗菌和抗真菌活性

各种合成的杂环化合物已显示出抗菌和抗真菌活性。例如,6-杂芳基[1,2,4]三唑并[3,4-b][1,3,4]噻二唑等化合物已表现出初步的杀真菌活性,表明它们在解决农业或医药微生物挑战方面的潜力(El-Telbani 等人,2007)。此外,某些新型哒嗪衍生物已被评估其抗菌活性,强调了这些化合物的药学应用(Rahimizadeh 等人,2012)

抗结核活性

已合成某些杂环化合物的结构类似物并评估其抑菌活性,表明它们在结核病新疗法的开发中具有潜在作用(Titova 等人,2019)

对特定酶的抑制活性

已合成并评估了新的衍生物作为 15-脂氧合酶等酶的潜在抑制剂,展示了这些化合物在调节与各种疾病相关的酶活性方面的特异性和潜在治疗应用(Asghari 等人,2016)

未来方向

Given the interesting structure of this compound and the known biological activities of similar compounds, it could be worthwhile to investigate its potential applications in medicinal chemistry .

属性

IUPAC Name

N-[2-[6-(cyanomethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6OS/c1-12-2-4-13(5-3-12)17(24)19-10-8-15-21-20-14-6-7-16(22-23(14)15)25-11-9-18/h2-7H,8,10-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVFITPFCYUSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-((cyanomethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。